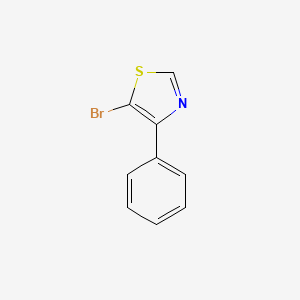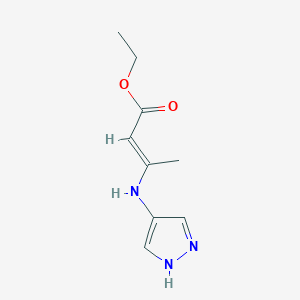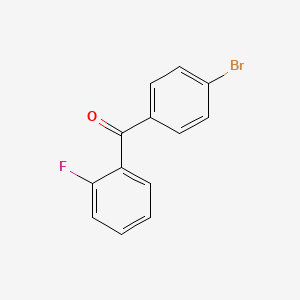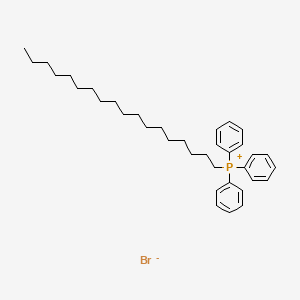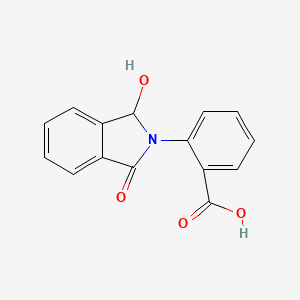
Potassium crotonate
Overview
Description
Potassium is one of the body’s electrolytes, which are minerals that carry an electric charge when dissolved in body fluids such as blood . Most of the body’s potassium is located inside the cells . Crotonic acid ((2E)-but-2-enoic acid) is a short-chain unsaturated carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “Potassium crotonate” are not available, potassium compounds are often formed by the reaction of a Lewis acid (an electron pair acceptor, usually a transition metal) with a Lewis base (an electron pair donor), which is known as a ligand .Physical And Chemical Properties Analysis
Potassium chromate, another potassium compound, is recognized for its bright, lemon-yellow color . It has a molar mass of 194.19 g/mol .Scientific Research Applications
1. Horticultural Applications
Potassium crotonate (K-crotonate) has been investigated for its role in horticulture. A study explored the growth responses of croton plants in a substrate containing zeolitic tuff, peatmoss, perlite, and different concentrations of a fertilizer solution with nitrogen (N), phosphorus (P), and potassium (K). The study found no significant effect of the concentration of the fertilizer solution on plant growth, but higher concentrations led to increased protein and N contents in plants. This indicates that using substrates with K-crotonate can be beneficial for croton plants in terms of nutrient uptake, potentially impacting greenhouse and nursery industries (Mohammad, Karam, & Allataifeh, 2005).
2. Chemical Constituents and Biological Activities
Research on Croton species, including the potential involvement of K-crotonate, highlighted their use in traditional medicines. Many Croton species contain diterpenoids, which exhibit various bioactivities like cytotoxic, anti-inflammatory, antifungal, and acetylcholinesterase inhibitory properties. This positions Croton species and their constituents, potentially including K-crotonate, as candidates for pharmaceutical research and drug development (Xu, Liu, & Liang, 2018).
3. Thermal Dimerization in Solid State
K-crotonate has been studied for its behavior under thermal conditions. A study on the thermal dimerization of K-crotonate in the solid state revealed the formation of various isomeric dimers. This research provides insights into the chemical reactions and potential applications of K-crotonate in chemical synthesis and material science (Naruchi & Miura, 1987).
4. Interaction with Potassium Iron Carbonylate
K-crotonate's interaction with potassium iron carbonylate has been explored, showing that it can participate in complex chemical reactions leading to the formation of various compounds. These findings can be significant for developing new synthetic methods in organic chemistry (Masada et al., 1970).
Safety and Hazards
Future Directions
While specific future directions for “Potassium crotonate” are not available, research on potassium in agriculture has highlighted the need for additional research or data . This includes the need for updated Dietary Reference Intakes, and other related activities, as well as research recommendations and topics for consideration by future Committees .
properties
IUPAC Name |
potassium;(E)-but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.K/c1-2-3-4(5)6;/h2-3H,1H3,(H,5,6);/q;+1/p-1/b3-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKKOMFVUUXFIN-SQQVDAMQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



